Cas no 2151749-65-2 (2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid)

2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid
- 2151749-65-2
- EN300-1783064
-
- インチ: 1S/C11H20O2/c1-5-6-8(2)11(9(12)13)7-10(11,3)4/h8H,5-7H2,1-4H3,(H,12,13)
- InChIKey: PJOIPONEHXQWAT-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C(C)CCC)CC1(C)C)=O
計算された属性
- せいみつぶんしりょう: 184.146329876g/mol
- どういたいしつりょう: 184.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 37.3Ų
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783064-10g |
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
2151749-65-2 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1783064-0.05g |
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
2151749-65-2 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1783064-1.0g |
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
2151749-65-2 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1783064-2.5g |
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
2151749-65-2 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1783064-0.25g |
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
2151749-65-2 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1783064-1g |
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
2151749-65-2 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1783064-5g |
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
2151749-65-2 | 5g |
$3396.0 | 2023-09-19 | ||
Enamine | EN300-1783064-5.0g |
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
2151749-65-2 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-1783064-0.1g |
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
2151749-65-2 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1783064-0.5g |
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid |
2151749-65-2 | 0.5g |
$1124.0 | 2023-09-19 |
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acidに関する追加情報
2,2-Dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic Acid: A Comprehensive Overview
2,2-Dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid, also known by its CAS number NO2151749-65-2, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with various substituents, including two methyl groups and a pentan-2-yl group attached to the carboxylic acid moiety. The combination of these groups imparts distinctive chemical and physical properties to the molecule, making it a subject of extensive research in recent years.
The structure of this compound is particularly intriguing due to the presence of the cyclopropane ring, which is known for its high ring strain and reactivity. The substitution pattern on the cyclopropane ring further influences its properties. The two methyl groups at the 2-position create steric hindrance, while the pentan-2-yl group at the 1-position introduces additional branching and potential for conformational flexibility. These structural features make the compound a valuable model for studying ring strain effects and substitution patterns in cyclopropane derivatives.
Recent studies have focused on understanding the physical properties of this compound, including its melting point, boiling point, and solubility. Experimental data indicate that NO2151749-65-2 has a relatively low melting point due to the weak intermolecular forces arising from its non-polar substituents. Its boiling point is also influenced by the size and branching of the pentan-2-yl group, which increases the molecular weight and enhances van der Waals interactions. Solubility studies reveal that this compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and diethyl ether.
From a chemical standpoint, this compound exhibits interesting reactivity due to the electronic effects of its substituents. The carboxylic acid group is acidic, with a pKa value in the range of 4.5–5.0, making it moderately acidic compared to other carboxylic acids. The cyclopropane ring, on the other hand, is highly reactive and can undergo various transformations under specific reaction conditions. For instance, it can participate in [3+X] cycloadditions or serve as a precursor for more complex ring systems through opening reactions.
The application of NO2151749-65-2 spans across multiple fields, including pharmaceuticals and materials science. In drug design, its unique structure makes it a potential candidate for developing bioactive molecules with specific pharmacokinetic profiles. Researchers have explored its use as a building block for constructing more complex molecules with therapeutic potential against various diseases such as cancer and inflammatory disorders.
In materials science, this compound has been investigated for its potential as a precursor in polymer synthesis or as an additive to improve material properties such as thermal stability and mechanical strength. Its ability to form stable derivatives under mild conditions makes it an attractive option for industrial applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the cyclopropane ring exhibits significant π-character due to delocalization effects from adjacent substituents. This finding has implications for understanding its reactivity in various chemical transformations.
In summary, NO2151749-65-2, or 2,2-dimethyl-1-(pentan-2-yl)cyclopropane-1-carboxylic acid, is a versatile compound with unique structural features that make it an interesting subject for both fundamental research and practical applications. Its combination of structural complexity and functional groups offers opportunities for further exploration in diverse areas of chemistry.
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